molecular formula C14H15NO2 B8151815 (3-Ethynyl-4-methylphenyl)(morpholino)methanone

(3-Ethynyl-4-methylphenyl)(morpholino)methanone

Cat. No.: B8151815
M. Wt: 229.27 g/mol
InChI Key: PBOJCRWRONHIGZ-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-methylphenyl)(morpholino)methanone is an organic compound that features a unique combination of functional groups, including an ethynyl group, a methyl group, and a morpholino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-4-methylphenyl)(morpholino)methanone typically involves the reaction of 3-ethynyl-4-methylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-4-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the methanone group may produce alcohols.

Scientific Research Applications

(3-Ethynyl-4-methylphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the morpholino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(morpholino)methanone
  • (3,4,5-Trihydroxyphenyl)methanone
  • (4-Methylphenyl)(2-pyridinyl)methanone

Uniqueness

(3-Ethynyl-4-methylphenyl)(morpholino)methanone is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new chemical entities with specific properties.

Properties

IUPAC Name

(3-ethynyl-4-methylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-12-10-13(5-4-11(12)2)14(16)15-6-8-17-9-7-15/h1,4-5,10H,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOJCRWRONHIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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